molecular formula C14H15NO4 B8713855 3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid

3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid

Cat. No.: B8713855
M. Wt: 261.27 g/mol
InChI Key: RUDAOHVODORPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid is an organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a phenyl group and two oxo groups at positions 2 and 6, along with a propionic acid side chain at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted diketone with an amine, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid is unique due to its combination of a piperidine ring with a phenyl group and a propionic acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged for specific scientific and industrial purposes .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

3-(2,6-dioxo-3-phenylpiperidin-3-yl)propanoic acid

InChI

InChI=1S/C14H15NO4/c16-11-6-8-14(13(19)15-11,9-7-12(17)18)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,17,18)(H,15,16,19)

InChI Key

RUDAOHVODORPOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1=O)(CCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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